![molecular formula C15H21N3O2 B2541269 Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone CAS No. 2411235-18-0](/img/structure/B2541269.png)
Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone, also known as OPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to work by inhibiting enzymes involved in the growth and proliferation of cancer cells. It also has the ability to bind to receptors in the brain, which may be responsible for its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone has been found to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its potential therapeutic applications and ability to cross the blood-brain barrier. However, the synthesis process for Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone is complex and requires expertise in organic chemistry. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone.
Future Directions
There are several future directions for Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone research, including further studies on its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, research is needed to fully understand the mechanism of action and potential side effects of Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone. Future research may also focus on developing more efficient synthesis methods for Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone and exploring its potential as a treatment for other diseases, such as inflammatory diseases.
Synthesis Methods
Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis involves the reaction of 2-(chloromethyl)oxirane with 4-(2-propan-2-ylpyrimidin-4-yl)piperidine to form the intermediate compound, which is then reacted with methanone to produce Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone has been studied extensively in scientific research due to its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. It also has the ability to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)14-16-6-3-12(17-14)11-4-7-18(8-5-11)15(19)13-9-20-13/h3,6,10-11,13H,4-5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYUEARYPCUWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C2CCN(CC2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-(propan-2-yl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.